

Mass Spectrometry of 2-Bromo-4-chloro-1-nitrobenzene: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-4-chloro-1-nitrobenzene

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This technical guide provides an in-depth analysis of the mass spectrometric behavior of **2-Bromo-4-chloro-1-nitrobenzene**. The information presented herein is crucial for the identification, characterization, and quantification of this compound in various matrices. This guide details predicted fragmentation patterns under electron ionization (EI), a comprehensive experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and visual representations of the fragmentation pathway and experimental workflow.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Data

The mass spectrum of **2-Bromo-4-chloro-1-nitrobenzene** is characterized by a distinct molecular ion peak cluster and several key fragment ions. Due to the presence of bromine and chlorine, the isotopic distribution of these halogens significantly influences the appearance of the mass spectrum. Bromine has two major isotopes, ^{79}Br (~50.7%) and ^{81}Br (~49.3%), while chlorine has two major isotopes, ^{35}Cl (~75.8%) and ^{37}Cl (~24.2%). This results in a characteristic M, M+2, and M+4 pattern for ions containing both atoms.

The molecular formula for **2-Bromo-4-chloro-1-nitrobenzene** is $\text{C}_6\text{H}_3\text{BrClNO}_2$.^[1] The nominal molecular weight is 235 u (using ^{79}Br and ^{35}Cl).

Table 1: Predicted Mass Spectral Data for 2-Bromo-4-chloro-1-nitrobenzene

m/z (Nominal)	Proposed Fragment Ion	Formula of Fragment	Comments
235, 237, 239	$[M]^+$	$[C_6H_3^{79}Br^{35}ClNO_2]^+$	Molecular ion peak cluster. The relative intensities of the M, M+2, and M+4 peaks are determined by the isotopic abundances of Br and Cl.
189, 191, 193	$[M - NO_2]^+$	$[C_6H_3^{79}Br^{35}Cl]^+$	Loss of a nitro group (NO_2), a common fragmentation pathway for nitroaromatic compounds.
160, 162	$[M - Br]^+$	$[C_6H_3^{35}ClNO_2]^+$	Loss of a bromine radical.
205, 207	$[M - NO]^+$	$[C_6H_3^{79}Br^{35}ClNO]^+$	Loss of nitric oxide (NO), another characteristic fragmentation of nitroaromatics.
110	$[C_6H_3^{35}Cl]^+$	$[C_6H_3^{35}Cl]^+$	Resulting from the loss of both the nitro group and bromine.
154, 156	$[C_6H_3^{79}Br]^+$	$[C_6H_3^{79}Br]^+$	Resulting from the loss of both the nitro group and chlorine.
75	$[C_6H_3]^+$	$[C_6H_3]^+$	Benzylidyne cation, a common fragment in the spectra of benzene derivatives.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard and effective method for the analysis of semi-volatile compounds like **2-Bromo-4-chloro-1-nitrobenzene** is Gas Chromatography coupled with Mass Spectrometry (GC-MS).

Sample Preparation

- Standard Solution Preparation: Prepare a stock solution of **2-Bromo-4-chloro-1-nitrobenzene** in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
- Working Standards: Prepare a series of working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
- Sample Extraction (if applicable): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte of interest.

Gas Chromatography (GC) Conditions

- Injector: Split/Splitless injector
- Injector Temperature: 250 °C
- Injection Volume: 1 µL
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
- Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
- Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 2 minutes
 - Ramp: 15 °C/min to 280 °C
 - Final hold: Hold at 280 °C for 5 minutes

Mass Spectrometry (MS) Conditions

- Ionization Mode: Electron Ionization (EI)[\[2\]](#)
- Ionization Energy: 70 eV[\[3\]](#)
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Mass Range: Scan from m/z 50 to 300
- Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

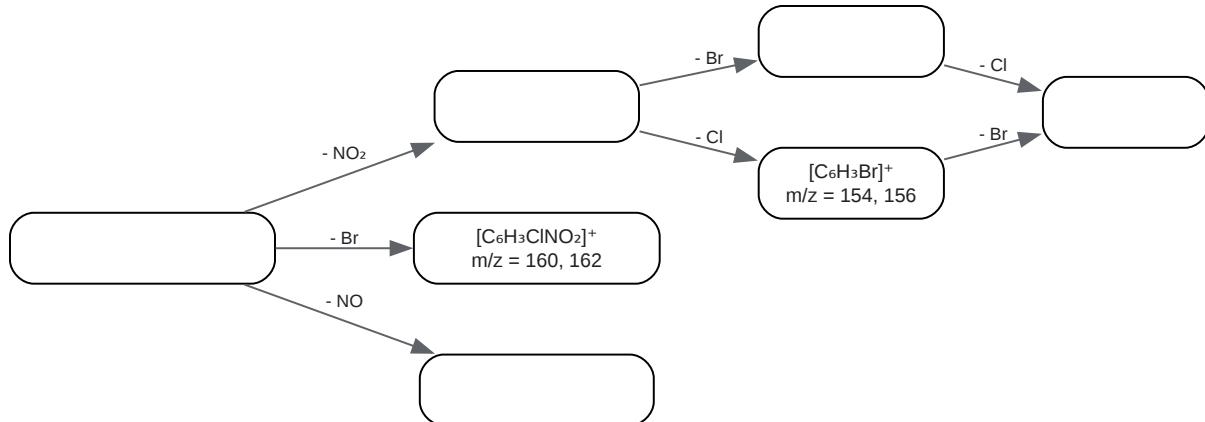
Data Analysis

- Identify the peak corresponding to **2-Bromo-4-chloro-1-nitrobenzene** in the total ion chromatogram (TIC).
- Extract the mass spectrum for this peak.
- Analyze the fragmentation pattern, identifying the molecular ion cluster and major fragment ions as detailed in Table 1.
- Compare the observed isotopic patterns with theoretical patterns for bromine- and chlorine-containing fragments to confirm their elemental composition.

Visualizations

Predicted Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathways of **2-Bromo-4-chloro-1-nitrobenzene** under electron ionization.

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Caption: Predicted EI fragmentation of **2-Bromo-4-chloro-1-nitrobenzene**.

Experimental Workflow

The diagram below outlines the general workflow for the GC-MS analysis of **2-Bromo-4-chloro-1-nitrobenzene**.

Caption: General workflow for GC-MS analysis.

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References

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